molecular formula C19H22N4S2 B15004993 7-(azepan-1-yl)-3-ethyl-5-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione

7-(azepan-1-yl)-3-ethyl-5-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione

Cat. No.: B15004993
M. Wt: 370.5 g/mol
InChI Key: CSXMLQACFBZLQW-UHFFFAOYSA-N
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Description

7-(AZEPAN-1-YL)-3-ETHYL-5-PHENYL-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE is a heterocyclic compound that belongs to the thiazolopyrimidine family These compounds are known for their diverse biological activities and potential applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(AZEPAN-1-YL)-3-ETHYL-5-PHENYL-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 4-amino-2-(methyl-sulfanyl)thiazole-5-carboxamides with benzaldehydes under dehydrogenative conditions . The reaction is catalyzed by iodine in dimethyl sulfoxide (DMSO) at elevated temperatures (around 120°C), yielding the desired thiazolopyrimidine derivatives in good yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

7-(AZEPAN-1-YL)-3-ETHYL-5-PHENYL-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.

Scientific Research Applications

7-(AZEPAN-1-YL)-3-ETHYL-5-PHENYL-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(AZEPAN-1-YL)-3-ETHYL-5-PHENYL-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE involves its interaction with specific molecular targets. For instance, as a topoisomerase I inhibitor, it stabilizes the enzyme-DNA complex, preventing the re-ligation of DNA strands and thereby inhibiting DNA replication and cell proliferation . This mechanism is particularly relevant in its anticancer activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(AZEPAN-1-YL)-3-ETHYL-5-PHENYL-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE is unique due to its specific substitution pattern, which imparts distinct chemical properties and biological activities. The presence of the azepane ring, in particular, enhances its potential as a versatile scaffold for drug development.

Properties

Molecular Formula

C19H22N4S2

Molecular Weight

370.5 g/mol

IUPAC Name

7-(azepan-1-yl)-3-ethyl-5-phenyl-[1,3]thiazolo[4,5-d]pyrimidine-2-thione

InChI

InChI=1S/C19H22N4S2/c1-2-23-18-15(25-19(23)24)17(22-12-8-3-4-9-13-22)20-16(21-18)14-10-6-5-7-11-14/h5-7,10-11H,2-4,8-9,12-13H2,1H3

InChI Key

CSXMLQACFBZLQW-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C(=NC(=N2)C3=CC=CC=C3)N4CCCCCC4)SC1=S

Origin of Product

United States

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